Diisopropyl phosphonate

Vue d'ensemble

Description

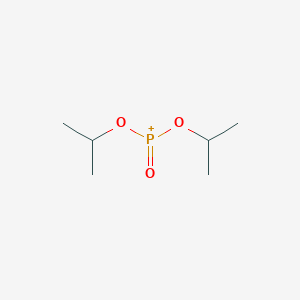

Le Groupe Diisopropylphosphono est un composé organique appartenant à la classe des diesters d'acide phosphonique. Ces composés contiennent un dérivé diester d'acide phosphonique, avec la structure générale ROP(=O)OR’ (où R et R’ sont des groupes organiques). La formule chimique du Groupe Diisopropylphosphono est C6H15O3P .

Méthodes De Préparation

La synthèse du Groupe Diisopropylphosphono implique généralement l'estérification de l'acide phosphonique avec de l'isopropanol. Cette réaction peut être catalysée par des acides tels que l'acide chlorhydrique ou l'acide sulfurique. Les conditions réactionnelles nécessitent souvent un chauffage pour faciliter le processus d'estérification. Les méthodes de production industrielle peuvent impliquer des réacteurs à flux continu pour optimiser le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Surface-Mediated Decomposition on γ-Alumina

DIMP undergoes adsorption and decomposition on hydroxylated γ-Al₂O₃ surfaces, with products varying by temperature :

Reaction Pathways

-

Low-Temperature Decomposition (700°C):

-

High-Temperature Decomposition (1000°C):

Key Data Table: DIMP Decomposition on γ-Al₂O₃

| Temperature (°C) | Activation Barrier (kJ/mol) | Major Products |

|---|---|---|

| 700 | 11.0 | Propene, CH₃CHO, CH₃OH |

| 1000 | 3.1 | Al–CH₃, P=O, propene |

Gas-Phase Pyrolysis

Pyrolysis studies reveal two competing pathways for DIMP decomposition in nitrogen :

Mechanism

-

Unimolecular Pathway (Dominant at 700–800 K):

-

High Heating Rate Pathway (>18,000°C/s):

Kinetic Parameters

-

Arrhenius Expression for DIMP Decomposition :

High-Temperature Thermal Decomposition in Shock Tubes

Shock tube experiments (762–1059 K, 1 atm) identified propene and CO/CO₂ (in oxidative environments) as primary products .

Key Findings

Comparative Degradation: DIMP vs. Sarin

While DIMP and sarin share initial C–O bond cleavage on γ-Al₂O₃, their products diverge at high temperatures:

Applications De Recherche Scientifique

Organic Synthesis

Diisopropyl phosphonate is widely used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus (C–P) bonds. These bonds are essential for synthesizing phosphonates and phosphoric acids, which have significant biological and pharmaceutical relevance.

C–P Bond Formation

Recent studies have highlighted the application of this compound in C–P bond formation through various methodologies:

- Hydrophosphorylation Reactions : A novel catalytic system has been developed using palladium to catalyze the addition of this compound to alkynes, achieving high yields (up to 96%) in the synthesis of phosphonates from terminal and internal alkynes .

- Michaelis–Arbuzov Reaction : This reaction utilizes this compound as a precursor to generate alkyl phosphonates efficiently. The reaction conditions have been optimized to enhance yields and selectivity .

Synthesis of Functionalized Compounds

This compound serves as a precursor for synthesizing various functionalized compounds:

- Quinolines : It acts as a promoter for the synthesis of 2-functionalized quinolines, showcasing its utility in constructing complex organic molecules .

- Benzothiazole Derivatives : The compound has been used in reactions with benzothiazoles to produce important derivatives through oxidative conditions .

Catalysis

This compound is also employed as a catalyst or co-catalyst in several reactions:

- Polymerization Processes : It has been utilized in the anionic polymerization of vinyl phosphonates, leading to the formation of sidechain phosphorus-containing polyacids (PCPAs). These polymers exhibit unique properties due to the presence of acidic phosphate fragments, which enhance their functionality .

- Post-Synthesis Modifications : DIP can modify metal-organic frameworks (MOFs) like UiO-66, enhancing their catalytic properties for various organic transformations .

Toxicological Studies

While this compound has numerous applications, its safety profile is also critical. Toxicological studies indicate that it can cause convulsions and lung changes upon inhalation exposure in animal models . Understanding these effects is essential for safe handling and application in laboratory settings.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | C–P bond formation | High yields in hydrophosphorylation reactions |

| Functionalized Compounds | Synthesis of quinolines and benzothiazole derivatives | Effective promoter for complex organic synthesis |

| Catalysis | Polymerization and MOF modification | Enhanced catalytic properties through structural modifications |

| Toxicology | Safety assessment | Causes convulsions; harmful upon inhalation |

Case Study 1: Hydrophosphorylation of Alkynes

In a study published by ResearchGate, researchers demonstrated the effectiveness of this compound in hydrophosphorylation reactions. The use of palladium catalysts allowed for efficient conversion with yields reaching up to 96%, highlighting its potential in synthetic organic chemistry .

Case Study 2: Polymerization Techniques

A comprehensive review detailed the polymerization techniques involving diisopropyl vinyl phosphonate. The research focused on optimizing conditions that led to high molecular weight polymers with controlled structures, making them suitable for diverse applications in materials science .

Mécanisme D'action

The mechanism by which the Diisopropylphosphono Group exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the transition state of enzymatic reactions. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking substrate access and reducing enzymatic activity .

Comparaison Avec Des Composés Similaires

Le Groupe Diisopropylphosphono peut être comparé à d'autres diesters d'acide phosphonique, tels que :

- Groupe Diméthylphosphono

- Groupe Diéthylphosphono

- Groupe Diphénylphosphono

Ce qui distingue le Groupe Diisopropylphosphono, c'est sa combinaison unique de propriétés stériques et électroniques conférées par les groupes isopropyle. Ces propriétés influencent sa réactivité et sa stabilité, ce qui le rend adapté à des applications spécifiques où d'autres diesters d'acide phosphonique peuvent ne pas être aussi efficaces .

Activité Biologique

Diisopropyl phosphonate (DIP) is an organophosphorus compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phosphonate ester. Its structure consists of two isopropyl groups attached to a phosphonate moiety, which influences its reactivity and biological interactions. The compound is characterized by its stability under physiological conditions, making it a candidate for various biological applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It functions primarily by mimicking phosphate groups, thereby inhibiting viral enzymes that rely on phosphate substrates. This mechanism is particularly relevant in the context of antiviral therapies targeting DNA viruses. For instance, studies have shown that similar phosphonates can inhibit viral DNA polymerases, leading to reduced viral replication .

Cytotoxicity and Anticancer Effects

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives exhibit moderate to high cytotoxicity against human lung adenocarcinoma (A549) and promyelocytic leukemia (HL-60) cells. The observed IC50 values suggest potential for development as an anticancer agent .

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound Derivative | A549 (Lung) | 15 |

| This compound Derivative | HL-60 (Leukemia) | 10 |

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated antibacterial effects against selected Gram-positive bacteria. This activity is attributed to the ability of phosphonates to disrupt bacterial metabolic processes by inhibiting enzymes essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a phosphate mimic, this compound can inhibit enzymes that utilize phosphate substrates, including viral polymerases and bacterial kinases.

- Cell Membrane Interaction : The lipophilic nature of the isopropyl groups may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.

- Metabolic Activation : Some studies suggest that this compound may require metabolic activation to convert into more potent active forms within cells.

Case Studies

- Antiviral Efficacy : A study conducted on various acyclic nucleoside phosphonates indicated that derivatives similar to this compound showed promising results against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds were found to inhibit viral replication effectively in cell cultures .

- Cytotoxicity in Cancer Research : A comparative analysis of this compound derivatives revealed that modifications to the phosphonate group significantly enhanced cytotoxicity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Safety and Toxicity

Despite its potential therapeutic benefits, this compound poses safety concerns. It is classified as a toxic substance, with potential effects including convulsions and respiratory distress in animal models . Careful handling and further studies are necessary to evaluate its safety profile in clinical settings.

Propriétés

IUPAC Name |

oxo-di(propan-2-yloxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAAWLLPMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061988 | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | O,O-Diisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.